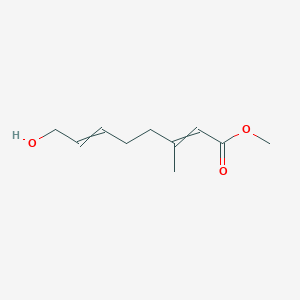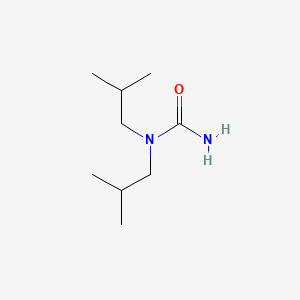
N,N-Bis(2-methylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2-methylpropyl)urea: is an organic compound belonging to the class of N-substituted ureas It is characterized by the presence of two isobutyl groups attached to the nitrogen atoms of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition of Amines to Isocyanates: One common method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to isocyanates.
Hofmann Rearrangement: Another method involves the Hofmann rearrangement of primary amides in the presence of phenyliodine diacetate (PIDA) and an ammonia source.
Industrial Production Methods: Industrial production of N-substituted ureas, including N,N-Bis(2-methylpropyl)urea, often involves scalable and environmentally friendly processes. One such method is the catalyst-free synthesis in water, where amines react with potassium isocyanate without the need for organic co-solvents .
化学反応の分析
Types of Reactions:
Nucleophilic Substitution: N,N-Bis(2-methylpropyl)urea can undergo nucleophilic substitution reactions where the isobutyl groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various N-substituted derivatives, while oxidation and reduction can lead to different functionalized urea compounds.
科学的研究の応用
Chemistry: N,N-Bis(2-methylpropyl)urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be employed in the development of new materials .
Biology and Medicine: In biological research, N-substituted ureas are investigated for their potential pharmacological properties. They may exhibit activities such as enzyme inhibition or receptor modulation, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other high-value chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
作用機序
The mechanism of action of N,N-Bis(2-methylpropyl)urea involves its interaction with specific molecular targets. While detailed studies on this compound are limited, N-substituted ureas generally exert their effects through nucleophilic addition reactions. The isobutyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on target molecules .
類似化合物との比較
N,N-Dimethylurea: This compound has two methyl groups attached to the nitrogen atoms of the urea moiety. It is less bulky compared to N,N-Bis(2-methylpropyl)urea.
N,N-Diethylurea: Similar to N,N-Dimethylurea but with ethyl groups, making it slightly more hydrophobic.
N,N-Diisopropylurea: This compound has isopropyl groups, which are bulkier than methyl or ethyl groups but less so than isobutyl groups.
Uniqueness: this compound is unique due to the presence of isobutyl groups, which provide a balance between steric hindrance and hydrophobicity. This makes it particularly useful in applications where moderate bulk and lipophilicity are advantageous .
特性
CAS番号 |
77464-06-3 |
|---|---|
分子式 |
C9H20N2O |
分子量 |
172.27 g/mol |
IUPAC名 |
1,1-bis(2-methylpropyl)urea |
InChI |
InChI=1S/C9H20N2O/c1-7(2)5-11(9(10)12)6-8(3)4/h7-8H,5-6H2,1-4H3,(H2,10,12) |
InChIキー |
BUKFFNWRMNRRNF-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN(CC(C)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane](/img/structure/B14438733.png)
![6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B14438741.png)
![4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene](/img/structure/B14438751.png)
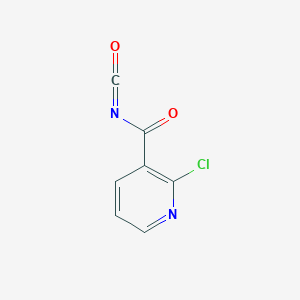
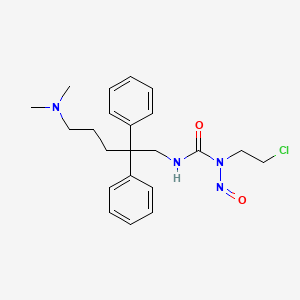

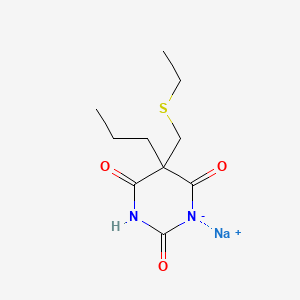
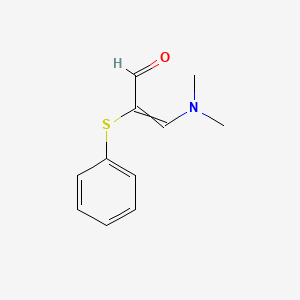
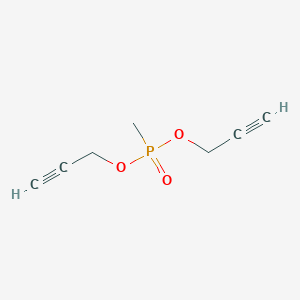

![8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid](/img/structure/B14438788.png)
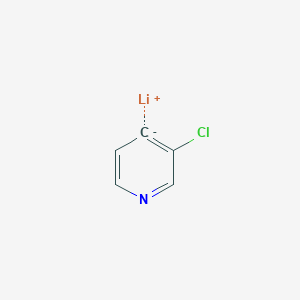
![Dimethyl[(chloroacetyl)amino]propanedioate](/img/structure/B14438799.png)
